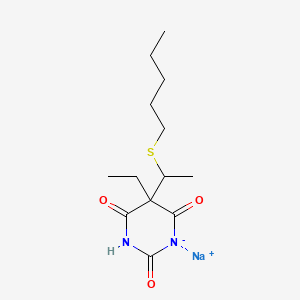
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-: is a complex organic compound that features a guanidine core substituted with tert-butyl, naphthyl, and thiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the guanidine core, followed by the introduction of the tert-butyl, naphthyl, and thiazolyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, naphthylamine, and thiazole derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions, protein folding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of biological reactions and pathways.
Medicine: In medicine, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or protein interactions is beneficial.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but generally involves the formation of stable complexes that alter the function of the target molecules.
Comparación Con Compuestos Similares
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-pyridyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-imidazolyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-benzothiazolyl)-
Comparison: Compared to these similar compounds, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- exhibits unique reactivity and selectivity due to the presence of the thiazolyl group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets. The presence of the tert-butyl and naphthyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
72041-73-7 |
|---|---|
Fórmula molecular |
C18H20N4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-tert-butyl-1-naphthalen-1-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H20N4S/c1-18(2,3)22-16(21-17-19-11-12-23-17)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12H,1-3H3,(H2,19,20,21,22) |
Clave InChI |
PYXBUEFKZODFJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(NC1=CC=CC2=CC=CC=C21)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


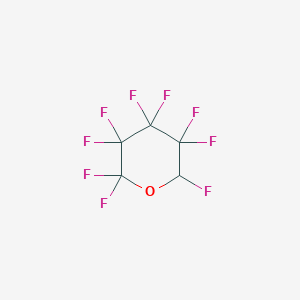

![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
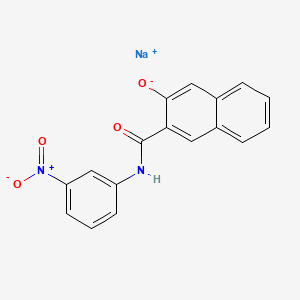

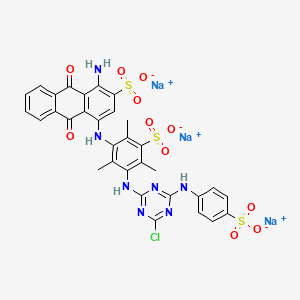

![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
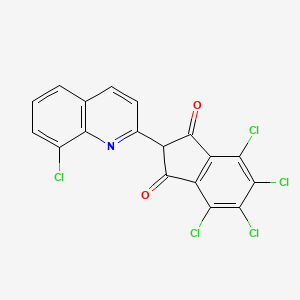

![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
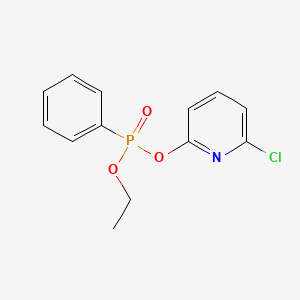
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
